Compound Description: SCH58261 is a selective adenosine receptor type A2 (A2AR) blocker. In a study investigating the role of fractalkine (CX3CL1) in modulating N-methyl-D-aspartate receptor (NMDAR) function, SCH58261 was used to inhibit A2AR activity. The study found that SCH58261 prevented CX3CL1-induced potentiation of NMDARs, suggesting the involvement of A2AR in this process [].
Relevance: While not directly structurally related to 4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide, SCH58261 is mentioned in the context of NMDAR modulation, which is a relevant biological activity for compounds containing the [, , ]triazolo[4,3-b]pyridazine moiety.
Compound Description: VT7 is an adenosine receptor type A2 (A2AR) agonist. Similar to SCH58261, VT7 was used in the same study to investigate the role of A2AR in CX3CL1-induced modulation of NMDARs. VT7 was found to mimic the effect of CX3CL1, further supporting the involvement of A2AR in this pathway [].
Relevance: SGX523 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide. This highlights the importance of understanding the structure-activity relationships and metabolic profiles of compounds within this chemical class to mitigate potential toxicity risks.
Compound Description: M11 is a major metabolite of SGX523 generated by aldehyde oxidase (AO) in monkey and human liver. It exhibits significantly lower solubility compared to SGX523, which is believed to contribute to the obstructive nephropathy observed in clinical studies of SGX523 [].
Relevance: M11 is a metabolite of SGX523, which shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide. This case study emphasizes the importance of assessing the metabolic stability and potential toxicity of metabolites, especially those with significantly altered physicochemical properties.
Compound Description: This compound was developed as an alternative to Compound 1 (7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine), a potent c-Met inhibitor, to minimize bioactivation and potential toxicity. While Compound 2 exhibited favorable PK/PD properties and shifted metabolism to the naphthyridine ring, it still showed glutathione conjugation and high covalent binding to proteins in vitro and in vivo [].
Relevance: Both Compound 2 and 4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide belong to a series of compounds containing the [, , ]triazolo[4,3-b]pyridazine moiety. This highlights the need to carefully consider structural modifications and their impact on metabolic pathways and potential toxicity risks.
Compound Description: These compounds were identified as exogenous activators of GPR17, an orphan G protein-coupled receptor (GPCR) highly expressed in the liver and kidney, using a PRESTO-TANGO assay [].
N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulfonamide derivatives
Compound Description: These compounds were synthesized from 3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)aniline and evaluated for their antimicrobial activity. They exhibited good to moderate activity against various microorganisms [].
Relevance: These derivatives share the [, , ]triazolo[4,3-b]pyridazine core structure with 4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide. The presence of the phenyl carboxamide and sulfonamide moieties in these derivatives highlights the potential for exploring various substituents and their effects on biological activity, including antimicrobial properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.